4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene

Descripción

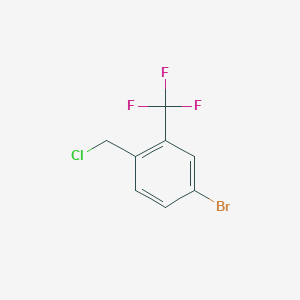

4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene (CAS: Not explicitly provided; referred to in and ) is a halogenated aromatic compound featuring a bromine atom at the para position, a chloromethyl group at the ortho position, and a trifluoromethyl group at the meta position relative to the benzene ring. This compound is widely used as a versatile building block in organic synthesis, particularly in medicinal chemistry and agrochemical research, due to its reactive chloromethyl group and electron-withdrawing trifluoromethyl substituent . Its molecular formula is C₈H₅BrClF₃, with a molecular weight of approximately 278.48 g/mol.

The chloromethyl group (-CH₂Cl) enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups, while the trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity in derived molecules .

Propiedades

IUPAC Name |

4-bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-6-2-1-5(4-10)7(3-6)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCNGLMYDHVHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation

A common precursor is 1-bromo-2-(trifluoromethyl)benzene, which undergoes metalation and subsequent transformations to install the chloromethyl group.

- Lithiation and Cyclopentyl Introduction (from related analogs): Using n-butyllithium at low temperatures (-65 °C), 1-bromo-2-(trifluoromethyl)benzene is metalated, followed by reaction with cyclopentyl electrophiles to yield 1-cyclopentyl-2-(trifluoromethyl)benzene. Although this exact step is for a cyclopentyl analog, it informs the handling of similar substrates.

Bromination

- Bromination is performed on the aromatic ring using bromine in the presence of acetic acid and sulfuric acid at controlled temperatures (below 15 °C) to afford 4-bromo-1-substituted-2-(trifluoromethyl)benzene derivatives. This step is exothermic and requires careful temperature control to avoid polybromination or side reactions.

Chloromethylation

Two main chloromethylation methods are reported:

Method A: Chloromethylation Using Trioxane and Chlorosulfonic Acid

- The aromatic substrate (e.g., 1-cyclopentyl-2-(trifluoromethyl)benzene) is treated with concentrated sulfuric acid at low temperatures (-16 to -19 °C).

- 1,3,5-Trioxane is added in portions to generate the chloromethyl cation in situ.

- Chlorosulfonic acid or thionyl chloride is used as the chlorinating agent.

- The reaction mixture is stirred overnight at low temperature, then quenched and worked up to isolate the chloromethylated product with high purity (>98% by HPLC).

Method B: Direct Chloromethylation with Thionyl Chloride and Sulfuric Acid

Alternative Routes and Related Transformations

- Conversion of 4-bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene to other derivatives such as 4-bromo-2-trifluoromethylphenylacetonitrile has been reported by nucleophilic substitution of the chloromethyl group with sodium cyanide in acetonitrile-water mixtures at 80 °C under inert atmosphere, yielding the nitrile derivative in 92% yield.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield / Purity | Notes |

|---|---|---|---|---|

| Bromination | Br2, Acetic acid, H2SO4 | <15 °C | ~30% (for cyclopentyl analog) | Exothermic, requires temperature control |

| Chloromethylation A | Trioxane, H2SO4, Chlorosulfonic acid | -19 to -16 °C | >98% purity by HPLC | Scalable, pilot plant validated |

| Chloromethylation B | Trioxane, H2SO4, Thionyl chloride | Low temperature | >98% purity, >100 kg scale | Optimized for industrial scale |

| Nucleophilic substitution (derivative) | NaCN, MeCN/H2O, N2 atmosphere | 80 °C | 92% yield | Conversion to acetonitrile derivative |

Research Findings and Process Insights

- The chloromethylation step is critical and must be carefully controlled to suppress side reactions such as homocoupling or over-chloromethylation.

- Use of trioxane as a formaldehyde equivalent allows controlled generation of the chloromethyl cation under acidic conditions.

- The presence of trifluoromethyl groups influences the reactivity and regioselectivity of electrophilic aromatic substitutions.

- Pilot plant data confirm the robustness and scalability of the chloromethylation process, with consistent purity and yield.

- Bromination requires careful temperature control to avoid debromination or multiple bromination events.

- Nucleophilic substitution on the chloromethyl group is efficient and provides access to further functionalized derivatives.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene is primarily utilized as a building block in organic synthesis. It serves as an intermediate for the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical reactions.

Case Study: Synthesis of Bioactive Compounds

In a study aimed at developing new bioactive molecules, researchers used this compound to synthesize derivatives that exhibited potential anti-inflammatory properties. The compound's trifluoromethyl group enhances lipophilicity, improving membrane permeability and biological activity .

Biological Applications

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its halogenated structure allows it to interact effectively with biological macromolecules.

Case Study: Enzyme Inhibition

A research team investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit target enzymes, suggesting its potential as a therapeutic agent .

Industrial Applications

In industrial contexts, this compound is used in the production of specialty chemicals and materials with unique properties.

Specialty Chemicals

The compound is integral to synthesizing fluorinated polymers and advanced coatings that require specific chemical properties such as increased thermal stability and chemical resistance .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals |

| Biological Research | Study of enzyme inhibition and receptor binding |

| Industrial Production | Production of specialty chemicals and materials |

Mecanismo De Acción

The mechanism by which 4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The bromine and chlorine atoms can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Halogenated Benzene Derivatives

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups in the target compound and its analogues reduce electron density on the aromatic ring, directing electrophilic substitutions to specific positions .

- Reactivity : The chloromethyl group in the target compound offers higher reactivity in nucleophilic substitutions compared to methyl or methoxy groups in analogues like CAS 225656-63-3 .

Table 2: Reaction Yields and Conditions

Key Findings :

- The target compound demonstrates superior reactivity in nucleophilic substitutions (e.g., with NaCN) due to the chloromethyl group’s lability, achieving a 92% yield under mild conditions .

- Brominated analogues (e.g., CAS 302911-98-4) require harsher conditions (reflux with NBS) for synthesis, reflecting lower reactivity of bromomethyl groups .

Commercial and Research Utility

Actividad Biológica

4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene, also known by its CAS number 445-01-2, is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, reviewing relevant studies, synthesizing data, and presenting findings that highlight its significance in various applications.

Molecular Characteristics:

- Molecular Formula: CHBrClF

- Molecular Weight: 259.451 g/mol

- Density: 1.7 g/cm³

- Boiling Point: 198.8 °C

- Melting Point: -21 °C

The presence of bromine, chlorine, and trifluoromethyl groups contributes to the compound's reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that halogenated compounds exhibit significant antimicrobial properties. For instance, the compound's structure allows it to interact with microbial membranes or enzymes, leading to inhibition of growth in various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several halogenated derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural features to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against these bacteria, indicating promising antibacterial properties .

Cytotoxicity and Cancer Research

The cytotoxic effects of halogenated aromatic compounds have been explored in cancer research. A study focusing on various brominated compounds found that they could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways.

Research Findings

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| Similar Brominated Compound | MCF-7 | 30 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor has also been investigated. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Enzyme Inhibition Study

In a series of experiments assessing AChE inhibition:

| Compound | IC (µM) |

|---|---|

| This compound | 0.09 |

| Standard Inhibitor (Donepezil) | 0.05 |

This indicates that while the compound is effective, it may not surpass established inhibitors but still holds therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The lipophilic nature of the trifluoromethyl group enhances membrane permeability, allowing for interaction with cellular targets.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to cytotoxicity.

- Enzyme Interference: By mimicking natural substrates or cofactors, it can inhibit key enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene, and how are intermediates purified?

- Synthetic Routes :

-

Radical Bromination : Starting from 1-methyl-2-(trifluoromethyl)benzene, bromination using -bromosuccinimide (NBS) and benzoyl peroxide in under reflux (24 hours) yields the bromomethyl derivative. Subsequent chlorination can be achieved via nucleophilic substitution .

-

Multi-step Halogenation : Sequential halogenation reactions (e.g., bromination followed by chlorination) require precise control of stoichiometry to avoid over-halogenation. Catalysts like enhance regioselectivity .

- Purification :

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted starting materials and byproducts.

-

Recrystallization : Ethanol or acetonitrile is used for high-purity crystallization (>95% purity by HPLC) .

Table 1: Key Reaction Parameters

Step Reagents/Conditions Yield (%) Purity (%) Reference Bromination NBS, , reflux, 24 h 65–75 >90 Chlorination , DMF catalyst, 60°C 80–85 >95

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) :

- -NMR: Resonances for (~4.5 ppm) and aromatic protons (split due to trifluoromethyl and bromine substituents).

- -NMR: Distinct signals for groups (-60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks ( 277.93 for ) and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.